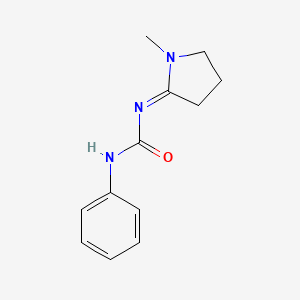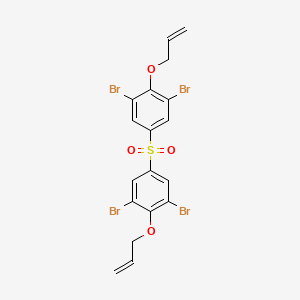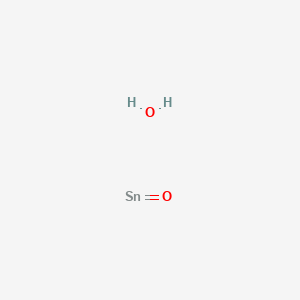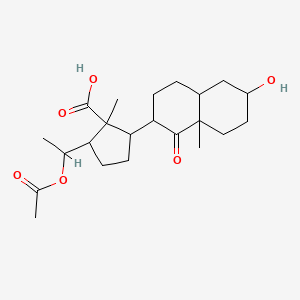
2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid” is a complex organic compound that features multiple functional groups, including hydroxyl, acetoxy, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the cyclopentane ring: This might involve cyclization reactions.
Introduction of the naphthalene moiety: This could be achieved through Friedel-Crafts alkylation or acylation.
Functional group modifications: Hydroxylation, acetylation, and carboxylation steps are likely involved.
Industrial Production Methods
Industrial production would require optimization of each step for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
科学的研究の応用
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic compounds.
Biology
Biological activity studies: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine
Industry
Materials science: Possible use in the development of new materials with specific properties.
作用機序
The mechanism of action would depend on the specific application:
Enzyme interactions: The compound might act as an inhibitor or activator of specific enzymes.
Receptor binding: It could interact with biological receptors, influencing cellular pathways.
類似化合物との比較
Similar Compounds
- 2-(1-Hydroxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid
- 2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-ethylcyclopentane-1-carboxylic acid
Uniqueness
- Functional groups : The specific combination of functional groups in “2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid” may confer unique reactivity and biological activity.
- Structural complexity : The intricate structure may offer unique interactions in biological systems or materials applications.
特性
CAS番号 |
41005-35-0 |
|---|---|
分子式 |
C22H34O6 |
分子量 |
394.5 g/mol |
IUPAC名 |
2-(1-acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C22H34O6/c1-12(28-13(2)23)17-7-8-18(22(17,4)20(26)27)16-6-5-14-11-15(24)9-10-21(14,3)19(16)25/h12,14-18,24H,5-11H2,1-4H3,(H,26,27) |
InChIキー |
YCENMLSFQOQEHY-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCC(C1(C)C(=O)O)C2CCC3CC(CCC3(C2=O)C)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


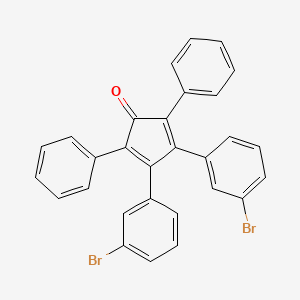
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)

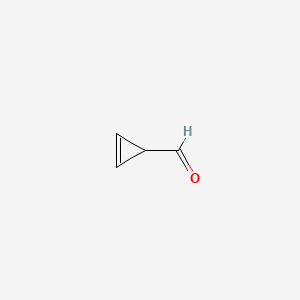
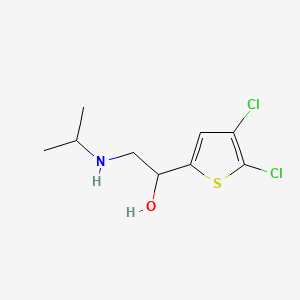
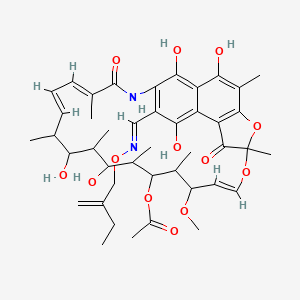
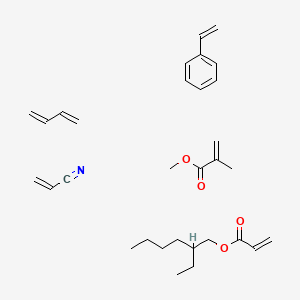
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
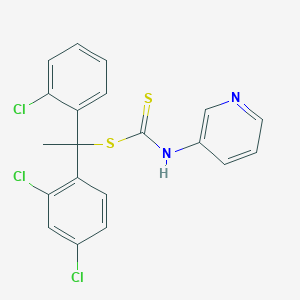
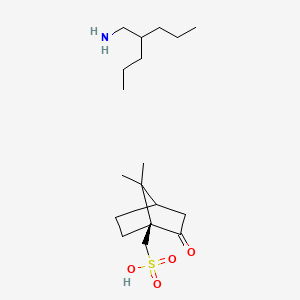
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)
